

Using 4-(2-Ethylhexanoyl)morpholine as a chemical intermediate

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Compound of Interest

Compound Name: 4-(2-Ethylhexanoyl)morpholine

CAS No.: 79868-48-7

Cat. No.: B15083218

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Application Note: **4-(2-Ethylhexanoyl)morpholine** as a Lipophilic Amide Intermediate and Green Solvent[1]

Abstract

This technical guide details the utility of **4-(2-Ethylhexanoyl)morpholine** (CAS: 7298-72-8) in pharmaceutical and agrochemical workflows.[1] Distinct from simple morpholine amides, the 2-ethylhexanoyl chain imparts significant lipophilicity and steric bulk, making this molecule a critical intermediate for branched amine synthesis and a high-performance solvent substitute for N-Methylpyrrolidone (NMP).[1] This document provides validated protocols for its synthesis, its reduction to the catalytic amine 4-(2-ethylhexyl)morpholine, and its application as a reaction medium.[1]

Chemical Profile & Rational Design

The utility of **4-(2-Ethylhexanoyl)morpholine** stems from its dual nature: it possesses the high solvency power of a polar amide (like DMF or DMAc) but carries a lipophilic tail that improves miscibility with non-polar organic phases and reduces water solubility compared to its acetyl analogs.

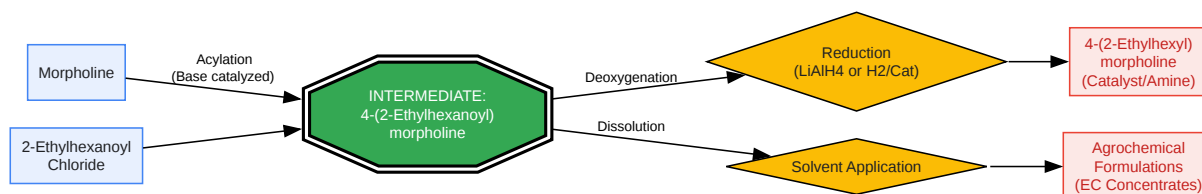
Property	Value	Significance
IUPAC Name	1-(Morpholin-4-yl)-2-ethylhexan-1-one	Formal nomenclature.[1]
CAS Number	7298-72-8	Unique identifier.[1]
Molecular Weight	227.35 g/mol	Moderate weight, amenable to vacuum distillation.[1]
Boiling Point	~280°C (Predicted)	High boiling point makes it suitable for high-temp reactions.
LogP	~2.2	Lipophilic; penetrates biological membranes better than simple amides.
Role	Intermediate / Solvent	Precursor to polyurethane catalysts; Agrochemical solvent.

Mechanistic Advantages[1][2][3][4]

- **Steric Bulk:** The branched 2-ethylhexyl group hinders nucleophilic attack at the carbonyl carbon relative to linear amides, providing higher hydrolytic stability.
- **Reduction Precursor:** It serves as the direct intermediate for 4-(2-ethylhexyl)morpholine, a tertiary amine used as a catalyst in polyurethane foams and as a corrosion inhibitor.[1]
- **Green Solvency:** It is increasingly utilized to replace reprotoxic polar aprotic solvents (NMP, DMF) in emulsifiable concentrate (EC) formulations.

Strategic Workflows (Visualized)

The following diagram illustrates the synthesis of the intermediate and its two primary downstream pathways: Reduction (Synthetic) and Solvation (Physical).



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Figure 1: Synthetic and functional pathways for **4-(2-Ethylhexanoyl)morpholine**.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: To synthesize high-purity **4-(2-ethylhexanoyl)morpholine** for use as a standard or reactant.

Rationale: The acid chloride route (Schotten-Baumann conditions) is selected over thermal dehydration for laboratory scale to ensure complete conversion and minimal thermal degradation.

Reagents:

- Morpholine (1.0 equiv)[2][3]
- 2-Ethylhexanoyl chloride (1.05 equiv)[1]
- Triethylamine (TEA) (1.1 equiv)[1]
- Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

- Setup: Charge a 3-neck round-bottom flask with Morpholine (8.7 g, 100 mmol), TEA (11.1 g, 110 mmol), and anhydrous DCM (100 mL) under nitrogen atmosphere.

- **Cooling:** Submerge the flask in an ice/water bath to reach 0°C. **Causality:** The reaction is exothermic; cooling prevents volatilization of morpholine and minimizes side reactions.
- **Addition:** Add 2-Ethylhexanoyl chloride (17.0 g, 105 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.
- **Reaction:** Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (50:50 Ethyl Acetate/Hexane).
- **Workup:** Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove unreacted morpholine/TEA), then saturated NaHCO₃, then Brine.
- **Purification:** Dry over MgSO₄, filter, and concentrate in vacuo.
- **Yield:** Expect ~90-95% yield of a colorless to pale yellow oil.

Protocol B: Utilization as Chemical Intermediate (Reduction)

Objective: Transformation of the amide into the tertiary amine, 4-(2-ethylhexyl)morpholine.[1]

Context: This amine is a valuable catalyst for polyurethane production and a corrosion inhibitor. The amide reduction is the most reliable route to this branched amine structure, avoiding the steric hindrance issues of direct alkylation.

Reagents:

- **4-(2-Ethylhexanoyl)morpholine** (from Protocol A)[1][4]
- Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)[1]
- Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

- **Preparation:** In a dry flask under Argon, suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.

- Addition: Dissolve **4-(2-Ethylhexanoyl)morpholine** (11.3 g, 50 mmol) in THF (20 mL) and add dropwise to the hydride suspension.
 - Note: Gas evolution (H₂) will occur. Control addition rate to manage foaming.
- Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 6–12 hours.
 - Checkpoint: Monitor disappearance of the amide carbonyl peak (~1640 cm⁻¹) via IR spectroscopy.
- Fieser Quench: Cool to 0°C. Carefully add:
 - 3.8 mL Water
 - 3.8 mL 15% NaOH
 - 11.4 mL Water
- Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a celite pad.
- Finalization: Concentrate the filtrate. Distill the residue under reduced pressure to obtain the pure amine.

Protocol C: Utilization as a "Green" Solvent

Objective: Solubilization of lipophilic active ingredients (e.g., fungicides) where NMP is restricted.[1]

Rationale: **4-(2-Ethylhexanoyl)morpholine** acts as a co-solvent.[1] Its morpholine head coordinates with polar moieties, while the ethylhexyl tail disrupts crystal lattices of lipophilic drugs/agrochemicals.[1]

Application Procedure:

- Screening: Prepare 10 mL vials.

- Loading: Add the target Active Pharmaceutical Ingredient (API) or Agrochemical (e.g., Tebuconazole) at 20% w/w.
- Solvent Addition: Add **4-(2-Ethylhexanoyl)morpholine**.
- Agitation: Vortex for 5 minutes at room temperature.
- Comparison: If dissolution is incomplete, heat to 50°C. Compare solubility limits against NMP and Dimethyl sulfoxide (DMSO).
 - Expectation: This solvent performs exceptionally well for molecules with LogP > 3.0 due to "like-dissolves-like" interactions with the ethylhexyl tail.

Analytical Validation

To ensure the integrity of the intermediate before use, verify against these parameters:

Technique	Expected Signal (Amide)	Interpretation
FT-IR	Strong band @ 1635–1645 cm ⁻¹	Carbonyl (C=O) stretch of tertiary amide. [1]
1H NMR	Multiplet @ 0.8–1.0 ppm (6H)	Terminal methyl groups of the ethylhexyl chain.
1H NMR	Multiplet @ 3.4–3.7 ppm (8H)	Morpholine ring protons (distinctive AA'BB' system).
GC-MS	Molecular Ion [M ⁺] = 227 m/z	Confirms molecular weight. [1]

Safety & Handling

- Hazards: While less toxic than NMP, morpholine derivatives can cause skin and eye irritation.[\[1\]](#)
- Engineering Controls: Handle in a fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[\[1\]](#)

- Storage: Store in a cool, dry place away from strong oxidizing agents. Amides are generally stable but can hydrolyze in the presence of strong acids/bases over time.

References

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